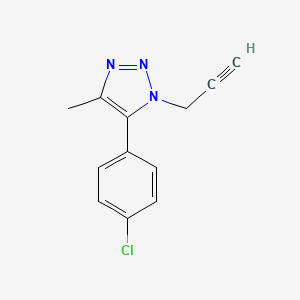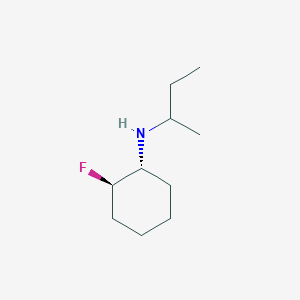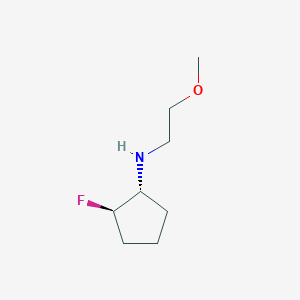![molecular formula C12H23NO B1485657 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 2201315-15-1](/img/structure/B1485657.png)
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, commonly known as 2-EPCB, is an organic compound that has been gaining popularity in the fields of synthetic organic chemistry, drug discovery and development, and biochemistry. 2-EPCB has a variety of uses, including as a building block in the synthesis of other compounds, as a catalyst in certain reactions, and as a drug target in drug discovery.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of compounds with cyclobutane rings provides insights into their chemical behavior and potential applications. For instance, the crystal structure analysis of cyclobutane derivatives has revealed important biological activities, including antibacterial effects. Such analyses contribute to the understanding of the molecular arrangement and potential chemical reactivity (Sarı et al., 2002).
Antimicrobial Activity
Compounds incorporating cyclobutane rings have shown significant antimicrobial activities. A study reported the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which, along with their metal complexes, displayed activity against various microorganisms, highlighting their potential as antimicrobial agents (Cukurovalı et al., 2002).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed cascade constructions of functionalized cyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and prop-2-yn-1-ols or their methyl ethers demonstrate the versatility of cyclobutane derivatives in organic synthesis. These reactions provide a method for the synthesis of complex molecules, offering a broad range of potential applications in medicinal chemistry and material science (Yao & Shi, 2007).
Atom-economic Synthesis
The atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade showcases the efficiency of utilizing cyclobutane units in chemical syntheses. This approach enables the direct construction of C(sp3)-C(sp3) bonds, yielding products with a cyclobutene unit that contains both an aryl and alkyl group, highlighting the potential for creating structurally diverse and complex molecules (Wang et al., 2018).
Novel Compounds and Biological Profiles
Research on novel sigma receptor ligands involving cyclobutane derivatives has unveiled compounds with high affinity for sigma subtypes, exhibiting significant biological activities without major interactions with other receptors. This suggests potential applications in the development of therapeutic agents targeting specific biological pathways (Prezzavento et al., 2007).
properties
IUPAC Name |
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-11-6-3-4-9-13(11)10-12(14)7-5-8-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRFHCMBAOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)



![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)
![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)